molecular formula C13H17NO2 B1490556 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid CAS No. 1341431-18-2

4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1490556
CAS RN: 1341431-18-2
M. Wt: 219.28 g/mol
InChI Key: IGZPTBQXMCKODY-UHFFFAOYSA-N
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Description

“4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid” is a chemical compound . It is a derivative of pyrrolidine-3-carboxylic acid , which is a type of pyrrolidine, a class of five-membered nitrogen-containing heterocycles .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Pyrrolidine-2,4-diones and Derivatives : A study by Mulholland, Foster, and Haydock (1972) discusses the synthesis of pyrrolidine-2,4-dione (tetramic acid) and its derivatives, including a method for obtaining these compounds and their anhydro-derivatives (Mulholland, Foster, & Haydock, 1972).

  • Influenza Neuraminidase Inhibitors : Wang et al. (2001) describe the discovery of a potent influenza neuraminidase inhibitor that contains a pyrrolidine core. This study highlights the synthesis and structural analysis of this compound and its efficacy against influenza (Wang et al., 2001).

  • Michael Reactions and Syntheses of Pyrrolidine-3-carboxylates : Revial et al. (2000) explore the Michael reaction of chiral secondary enaminoesters with nitroethylenes, leading to the synthesis of various pyrrolidine-3-carboxylates (Revial et al., 2000).

  • Synthesis of 4-(Tributylstannyl)pyrrolidine-2-carboxylates : Shimizu et al. (2010) discuss the synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates, demonstrating a method for obtaining these compounds and their potential applications in chemical synthesis (Shimizu et al., 2010).

Chemical Structure and Properties

  • X-Ray Powder Diffraction Data : Wang et al. (2017) provide X-ray powder diffraction data for a compound related to 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid, highlighting the importance of structural analysis in understanding the properties of such compounds (Wang et al., 2017).

  • Redox-Annulations of Cyclic Amines : Kang et al. (2015) explore the redox-annulations of cyclic amines, including pyrrolidine, with α,β-unsaturated carbonyl compounds, highlighting the synthesis of ring-fused pyrrolines and pyrrolidines (Kang et al., 2015).

  • Synthesis and Structural Characterisation of Beta-Peptide Oligomers : Huck and Gellman (2005) describe the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers, underscoring the significance of these compounds in peptide research (Huck & Gellman, 2005).

properties

IUPAC Name

4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZPTBQXMCKODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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